N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9
Description
N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 is a deuterated derivative of Lopinavir, a potent HIV protease inhibitor used in antiretroviral therapy. This compound is structurally characterized by the removal of the L-valinyl moiety at the N2 position and the introduction of an acetyl group, with nine deuterium atoms replacing hydrogen at specific sites (denoted by "-d9") . The deuterium substitution enhances metabolic stability and facilitates pharmacokinetic studies by reducing rapid hepatic clearance, a common issue with non-deuterated analogs .
Key properties include:
- Molecular Formula: C30H36N2O4 (non-deuterated base structure) .
- Molecular Weight: 488.62 g/mol (non-deuterated); deuterated forms (e.g., d9) increase molecular weight proportionally .
- Applications: Primarily used as a metabolite reference standard in pharmacological research and as a tool for studying Lopinavir’s metabolic pathways. It is also investigated in COVID-19-related antiviral research .
Propriétés
Formule moléculaire |
C₃₀H₂₇D₉N₂O₄ |
|---|---|
Poids moléculaire |
497.67 |
Synonymes |
N-((2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl)-2-(2,6-dimethylphenoxy)acetamide-d9 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs of Lopinavir Derivatives
The following table summarizes key structural and functional differences between N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Retention Factor (HPLC) | Primary Use |
|---|---|---|---|---|---|
| N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 | C30H27D9N2O4 | ~497.6 (estimated) | N2-acetyl substitution; 9 deuterium atoms | — | Metabolite studies, antiviral research |
| N2-Des(L-valinyl) N2-Formal Lopinavir-d9 | C29H25D9N2O4 | 483.65 | N2-formyl substitution; 9 deuterium atoms | — | Pharmacokinetic modeling |
| Lopinavir N-Acetylphenoxyacetamide | C32H38N2O5 | ~554.67 | Acetylphenoxyacetamide side chain | 0.69 | Impurity profiling |
| Lopinavir N-Formylphenoxyacetamide | C31H36N2O5 | ~540.63 | Formylphenoxyacetamide side chain | 0.67 | Chromatographic reference |
| Lopinavir Oxazine | C29H34N2O4 | 474.6 | Oxazine ring formation at N2-O5 | 0.77 | Stability testing |
Key Observations:
- Deuterium Substitution: The "-d9" label in N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 distinguishes it from non-deuterated analogs (e.g., Lopinavir Oxazine) by improving metabolic stability and isotopic tracing capabilities .
- Functional Group Variations: Acetyl vs. Oxazine Ring: Lopinavir Oxazine introduces a cyclic structure, which may reduce conformational flexibility compared to linear acetylated derivatives .
Chromatographic and Pharmacokinetic Behavior
- Retention Factors: Lopinavir derivatives with bulkier substituents (e.g., acetylphenoxyacetamide) exhibit higher retention factors in reversed-phase HPLC (0.69) compared to formyl analogs (0.67), suggesting increased hydrophobicity .
- Metabolic Stability : Deuterated compounds like N2-Des(L-valinyl) N2-Acetyl Lopinavir-d9 demonstrate prolonged half-lives due to deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
